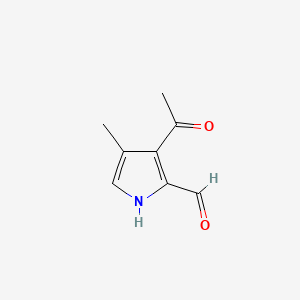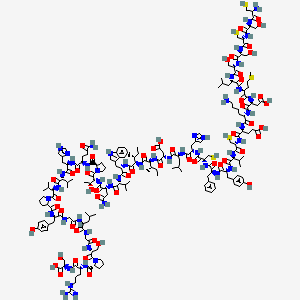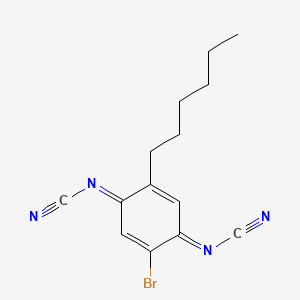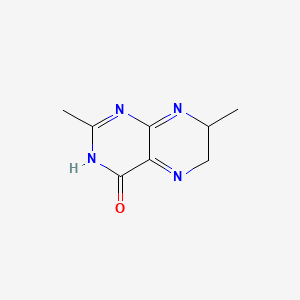
(4-Methoxy-1H-indol-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methoxy-1H-indol-2-yl)boronic acid” is a type of organoboron compound. It has a molecular formula of C9H10BNO3 . The compound is part of the boronic acid family, which are known for their use in the Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a boronic acid group attached to the 2-position of an indole ring, which is further substituted with a methoxy group at the 4-position .Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes, particularly in the synthesis of biologically active compounds .Mecanismo De Acción
Target of Action
The primary target of 4-Methoxy-1H-indol-2-yl boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is a cornerstone in the field of organic synthesis, enabling the construction of complex organic molecules .
Action Environment
The action of 4-Methoxy-1H-indol-2-yl boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be catalyzed by ethers . Additionally, the stability of the compound can be influenced by storage conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Methoxy-1H-indol-2-yl)boronic acid in lab experiments is its high degree of selectivity and potency towards specific protein targets. This makes it an attractive candidate for drug development, as it can minimize off-target effects and reduce the risk of toxicity. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on (4-Methoxy-1H-indol-2-yl)boronic acid. One potential direction is the development of this compound-based therapies for cancer treatment. Another potential direction is the investigation of this compound's potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to optimize the synthesis of this compound and improve its pharmacokinetic properties. Overall, the research on this compound holds great promise for the development of novel therapeutics for a range of diseases.
Métodos De Síntesis
The synthesis of (4-Methoxy-1H-indol-2-yl)boronic acid involves a multi-step process that begins with the preparation of 4-methoxyindole. This is followed by the introduction of a boronic acid group through a Suzuki-Miyaura cross-coupling reaction. The final step involves the purification of the compound through column chromatography. The synthesis of this compound has been optimized to yield high purity and high yield, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
(4-Methoxy-1H-indol-2-yl)boronic acid has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific proteins that are involved in cell proliferation and survival. In addition, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid proteins, which are implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
(4-methoxy-1H-indol-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-14-8-4-2-3-7-6(8)5-9(11-7)10(12)13/h2-5,11-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZVMSHMJGFXQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC=C2OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681890 |
Source


|
| Record name | (4-Methoxy-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-60-8 |
Source


|
| Record name | (4-Methoxy-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


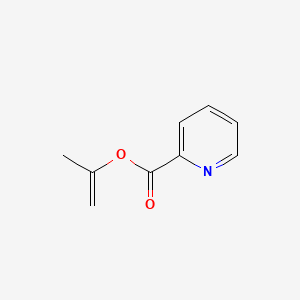
![4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B571690.png)

